molecular formula C25H23NO4 B4056152 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B4056152
M. Wt: 401.5 g/mol
InChI Key: LVPJOOFDULXFIF-UHFFFAOYSA-N
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Description

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.16270821 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Stabilizing Properties

Alberti et al. (1993) investigated the thermal stability of indolinonic nitroxides, which share structural similarities with the compound , highlighting their role as process stabilizers and antioxidants in the extrusion of polypropylene. This study emphasizes the compound's potential in enhancing the thermal stability of polymers and its superior antioxidant activity compared to traditional phenolic antioxidants (Alberti et al., 1993).

Antimicrobial and Antioxidant Activities

Research by Pushpa, Naraboli, and Biradar (2017) focused on the synthesis and evaluation of antimicrobial and antioxidant activities of N-phenylpropyl-3-substituted indoline-2-one derivatives. The results demonstrated that some synthesized compounds exhibited promising antimicrobial and antioxidant properties, indicating the potential of these derivatives in pharmaceutical applications (Pushpa et al., 2017).

Applications in Organic Synthesis and Structural Studies

The work of Becerra et al. (2020) on the synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to oxoethylidene derivatives provides insights into their structural and supramolecular characteristics. This study contributes to the understanding of the compound's role in organic synthesis and its potential in developing novel materials or pharmaceuticals (Becerra et al., 2020).

Metabolic Engineering for Chemical Production

Chen et al. (2017) demonstrated the metabolic engineering of Corynebacterium glutamicum for the production of 3-hydroxypropionic acid from glucose and xylose. Although this study does not directly involve the compound , it highlights the broader context of utilizing metabolic pathways for the production of valuable chemicals, suggesting a potential area of application for similar compounds (Chen et al., 2017).

Antioxidant Activity Evaluation

Gupta, Kalpana, and Malik (2012) explored the in vitro antioxidant activity of new 3-substituted-2-oxindole derivatives, including those related to the compound of interest. Their findings underline the antioxidant potential of these derivatives, which could be leveraged in the development of treatments for oxidative stress-related diseases (Gupta et al., 2012).

Properties

IUPAC Name

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(3-phenylpropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-22-15-7-4-12-19(22)23(28)17-25(30)20-13-5-6-14-21(20)26(24(25)29)16-8-11-18-9-2-1-3-10-18/h1-7,9-10,12-15,27,30H,8,11,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPJOOFDULXFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

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